![molecular formula C34H40F6N3OP B12060286 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate CAS No. 1188292-56-9](/img/structure/B12060286.png)
1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne MegaStokes dye 608 is a multifunctional fluorescent dye known for its large Stokes shift, which makes it highly valuable in various scientific applications. This dye is particularly useful in biological experiments, where it aids in observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyne MegaStokes dye 608 is synthesized through a series of chemical reactions that involve the incorporation of an alkyne group and a MegaStokes dye moiety. The synthesis typically involves the following steps:
Formation of the Alkyne Group: The alkyne group is introduced through a reaction involving a cyclooctyne derivative, which enables copper-free click chemistry with azides.
Coupling with MegaStokes Dye: The alkyne-functionalized compound is then coupled with the MegaStokes dye through a series of condensation reactions, resulting in the formation of the final dye.
Industrial Production Methods
Industrial production of Alkyne MegaStokes dye 608 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The dye is typically produced in large batches and purified through techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Alkyne MegaStokes dye 608 undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in the dye allows it to participate in copper-free click chemistry with azides, forming stable triazole linkages.
Substitution Reactions: The dye can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Copper-Free Click Chemistry: Cyclooctyne derivatives and azides are commonly used reagents.
Substitution Reactions: Nucleophiles such as amines and thiols are used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include triazole-linked derivatives and various substituted compounds, depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
Alkyne MegaStokes dye 608 has a wide range of applications in scientific research:
Biological Imaging: The dye is extensively used in fluorescence microscopy to label and visualize cellular structures and biomolecules
Molecular Tracking: It is used to track the movement and interactions of biomolecules within cells
Diagnostic Tools: The dye is employed in diagnostic assays to detect specific biomolecules and pathogens
Tissue Pathology: It aids in studying tissue samples to identify pathological changes
Industrial Applications: The dye is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of Alkyne MegaStokes dye 608 involves its ability to fluoresce upon excitation with light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in a large Stokes shift. This property allows it to be used in fluorescence resonance energy transfer (FRET) applications without interfering with the spectral bands of other fluorophores . The dye’s alkyne group enables it to undergo click chemistry, allowing for specific and stable labeling of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine 800: Another fluorescent dye with similar applications in biological imaging and molecular tracking.
Coumarin-PEG2-SCO: A dye used for labeling and imaging, known for its high reactivity and stability.
Acridine Orange Hydrochloride: Used in cell staining and fluorescence microscopy.
Uniqueness of Alkyne MegaStokes dye 608
Alkyne MegaStokes dye 608 stands out due to its large Stokes shift and ability to undergo copper-free click chemistry. These properties make it highly versatile and suitable for a wide range of applications, from basic research to industrial uses .
Propiedades
Número CAS |
1188292-56-9 |
|---|---|
Fórmula molecular |
C34H40F6N3OP |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
4-(cyclooct-2-yn-1-ylmethyl)-N-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]benzamide;hexafluorophosphate |
InChI |
InChI=1S/C34H39N3O.F6P/c1-36(2)33-19-15-28(16-20-33)11-12-29-21-25-37(26-22-29)24-8-23-35-34(38)32-17-13-31(14-18-32)27-30-9-6-4-3-5-7-10-30;1-7(2,3,4,5)6/h11-22,25-26,30H,3-6,8-9,23-24,27H2,1-2H3;/q;-1/p+1 |
Clave InChI |
NMJWJBDSPFCEOH-UHFFFAOYSA-O |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



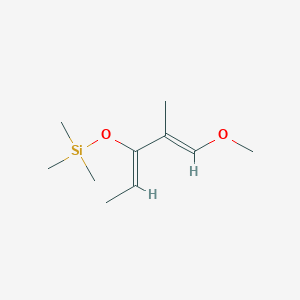

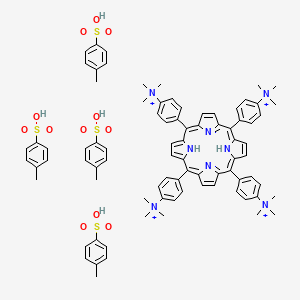
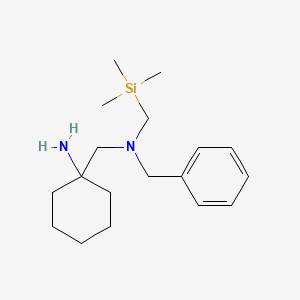
![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
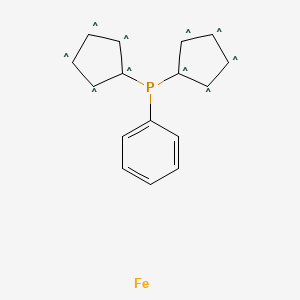

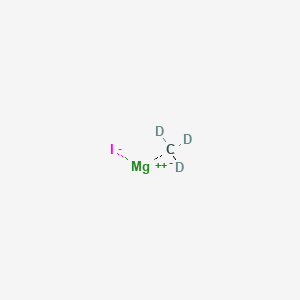
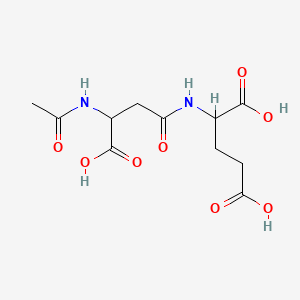

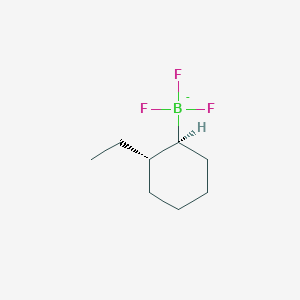
![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

